Cetylammonium bromide

Surfactant Chemistry Micellization Thermodynamics Formulation Science

Researchers often substitute CTAB for cetylammonium bromide, overlooking the primary amine head group that enables pH-dependent micellization and protein binding. This misapplication compromises emulsion stability and templating efficiency. Cetylammonium bromide (CAS 68810-16-2) resolves this with a protonatable -NH₃⁺ head group, delivering tunable performance CTAB cannot replicate. • pH-gated surfactant: CMC and aggregation number shift measurably between pH 4 and pH 7, enabling reversible protein precipitation and controlled-release formulations. • Electrolyte-responsive micellar growth: Aggregation number increases ~2.25-fold (from ~60 to ~135) with 0.1 M NaBr, far exceeding CTAB's ~1.4-fold enhancement. • Broader flotation pH window: Effective kaolinite collector over pH 4-9, reducing alkaline reagent consumption in mineral processing. Supplied as a white crystalline solid (≥98% purity). Bulk and custom packaging available.

Molecular Formula C16H36BrN
Molecular Weight 322.37 g/mol
Cat. No. B1252640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetylammonium bromide
Synonymscetyl ammonium bromide
cetylammonium bromide
Molecular FormulaC16H36BrN
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[NH3+].[Br-]
InChIInChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H
InChIKeyXQSBLCWFZRTIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetylammonium Bromide: Chemical Identity and Surfactant Baseline


Cetylammonium bromide—synonymously cetyltrimethylammonium bromide (CTAB), hexadecyltrimethylammonium bromide, or cetrimonium bromide—is a cationic quaternary ammonium surfactant of the alkyltrimethylammonium bromide homologous series, bearing a linear C16 hydrocarbon tail and a trimethylammonium headgroup [1]. Possessing a molecular weight of 364.45 g·mol⁻¹ and a critical micelle concentration (CMC) of approximately 0.90 mM in pure water at 303 K, CTAB represents the longest-chain mono‑cationic conventional surfactant routinely used in nanoparticle synthesis, antimicrobial formulations, and nucleic acid extraction [2]. Its 16‑carbon chain drives substantially lower CMC, higher surface activity, and more efficient membrane binding than its shorter-chain homologs DTAB (C12, CMC ~15.8 mM) and TTAB (C14, CMC ~3.6 mM), establishing CTAB as the reference standard for applications that demand robust micellar templating, potent biocidal action, or maximum surfactant binding at low concentrations [2][3].

Head group Primary ammonium, pH‑tunable protonation
Alkyl chain C16 straight‑chain cationic surfactant
pH response CMC and aggregation shift with buffer pH

Why Generic Substitution of Cetylammonium Bromide Fails


Within the alkyltrimethylammonium bromide family, a two‑ or four‑carbon reduction in chain length (CTAB→TTAB→DTAB) produces a logarithmic increase in CMC and a disproportionate loss of binding affinity, membrane‑disrupting potency, and micellar templating fidelity [1][2]. CTAB (C16) binds nearly quantitatively to Candida albicans cells at sub‑CMC concentrations, whereas TTAB (C14) binds only partially and DTAB (C12) shows still weaker, concentration‑dependent binding that peaks at a fraction of its CMC [1]. Consequently, substituting CTAB with a shorter homolog in a standardized protocol—whether for nanoparticle synthesis, DNA extraction, or antimicrobial testing—introduces uncontrolled variability in micelle size, surface saturation, and biocidal endpoint; downstream reproducibility collapses unless the entire formulation is re‑optimized [1][2][3].

Feature Cetylammonium Bromide CTAB (Quaternary)
Head group charge –NH₃⁺ (pH‑dependent) –N(CH₃)₃⁺ (permanent)
CMC pH sensitivity Measurably shifts with pH pH‑insensitive
Aggregation N_agg with salt Stronger electrolyte‑driven growth Moderate increase

These differences may lead to unexpected shifts in emulsion stability, nanoparticle templating, or biomolecule interaction profiles when interchanging these surfactants.

Quantitative Head-to-Head Differentiation Evidence


CMC Comparison: Primary vs. Quaternary Ammonium Head Group

CTAB exhibits a critical micelle concentration (CMC) of 0.90 mM in pure water at 303 K, which is 4.0‑fold lower than tetradecyltrimethylammonium bromide (TTAB, CMC = 3.60 mM) and 17.6‑fold lower than dodecyltrimethylammonium bromide (DTAB, CMC = 15.8 mM) under identical experimental conditions [1]. The CMC values were determined by conductivity, surface‑tension, and calorimetric methods, yielding consistent inter‑method agreement [1]. The logarithmic relationship between CMC and alkyl chain length (log CMC = 6.25 – 0.427·nC) confirms that the 16‑carbon chain of CTAB provides the lowest CMC achievable in the conventional mono‑cationic alkyltrimethylammonium bromide series before moving to C18 homologs (OTAB), which suffer from markedly reduced aqueous solubility at ambient temperature [1].

CMC Comparison
Reported
0.92 mM (no salt); 0.31 mM (0.1 M NaBr)
vs. CTAB ~0.90–1.0 / ~0.40 mM
Larger salt‑induced CMC depression for primary ammonium head group
Electrolyte responsiveness relevant for high‑ionic‑strength media
Surfactant Chemistry Micellization Thermodynamics Formulation Science

Aggregation Number: Electrolyte-Driven Micellar Growth

In a direct comparison of four quaternary ammonium compounds for binding to Candida albicans cells, CTAB demonstrated near‑total binding (essentially 100% of added compound) at all concentrations up to its CMC [1]. Tetradecyltrimethylammonium bromide (TTAB) exhibited substantially lower binding—only a fraction was bound at low concentrations, rising to a distinct maximum at 0.2–0.5× CMC—while dodecyltrimethylammonium bromide (DTAB) showed an analogous but even less pronounced maximum, indicative of weak, concentration‑dependent binding that never approached CTAB levels [1]. The binding efficiency ranking was CTAB ≫ B14 > C14 ≈ TTAB > DTAB, as measured by UV‑absorbing material release and propidium iodide uptake via flow cytometry [1].

Aggregation Number
Reported
N_agg ≈60 (no salt) to ~135 (0.1 M NaBr); CTAB ~75–95 to ~120
2.25‑fold increase vs. ~1.4‑fold for CTAB; stronger electrolyte‑driven micellar growth
Supports tunable solubilization capacity without surfactant change
Antifungal Mechanism Membrane Binding Quaternary Ammonium Biocides

Enzyme Activity in Reverse Micelles: Hydroxyethylated Derivatives

In sol‑gel synthesis of silica nanoparticles using alkyltrimethylammonium bromide surfactants as organic templates, increasing the surfactant alkyl chain length systematically decreased the final particle size [1]. CTAB (C16) produced silica nanoparticles with the smallest grain size, compared to larger particles obtained with TTAB (C14) and the largest with DTAB (C12), across the studied range of approximately 50–100 nm [1]. This trend is attributed to the tighter micellar packing and higher surface charge density conferred by the longer hydrophobic chain, which more effectively constrains silica condensation within the micellar template [1].

Enzyme Activity
Class‑level
Trihydroxyethyl derivative ~3‑fold higher lipase activity vs. parent; CTAB class‑level inhibitory
Head‑group modification may enhance enzyme performance in w/o microemulsions
Hydroxyethyl derivatives may be preferred for enzymatic reverse micelle applications
Sol‑Gel Synthesis Nanoparticle Templating Materials Chemistry

Kaolinite Flotation Selectivity: pH-Dependent Zeta Potential

In the seed‑mediated growth method for gold nanorods, CTAB serves as the primary micellar template; replacing CTAB with DTAB leads to the formation of shorter‑aspect‑ratio rods, while substitution with OTAB (C18) can increase aspect ratio but at the cost of lower aqueous solubility and more difficult purification [1][2]. Systematic studies demonstrate that the CTAB bilayer on the gold nanorod surface is uniquely structured to direct anisotropic growth, with a gold nanorod yield approaching 100% achievable when high‑purity CTAB is used, whereas certain CTAB sources or alternative surfactants produce only spherical nanoparticles [1]. The irreplaceability of CTAB in the classical seed‑mediated protocol (e.g., Nikoobakht–El‑Sayed method) arises from its specific combination of C16 chain length, bromide counterion, and headgroup geometry that stabilizes the {110} and {100} facets while permitting silver underpotential deposition on the {110} facet [1][2].

Flotation pH Range
Reported
Optimal pH 4–9 for cetylammonium bromide; CTAB optimal pH 7–10
Broader effective pH window under acidic to neutral conditions
Enables process flexibility in mineral processing
Gold Nanorod Synthesis Seed‑Mediated Growth Plasmonic Nanomaterials

Evidence-Backed Application Scenarios


pH-Switchable Protein–Surfactant Complexation

CTAB is the mandatory primary surfactant in the classical Nikoobakht–El‑Sayed seed‑mediated protocol for gold nanorods. The evidence shows that replacing CTAB with DTAB shortens the aspect ratio, while OTAB compromises aqueous solubility and purification workflow [1][2]. Laboratories that specify CTAB for this application should procure high‑purity (≥98%) material and, if possible, request lot‑specific nanorod‑yield data, as supplier‑dependent variability in CTAB purity has been documented to alter the fraction of spherical by‑products from 0% to nearly 100% [1].

Mineral Flotation Under Acidic to Neutral pH

CTAB binds nearly quantitatively to Candida albicans cells at sub‑CMC concentrations, outperforming TTAB and DTAB in both binding efficiency and membrane‑damage potency [1]. For procurement decisions in disinfectant or antiseptic formulation, CTAB provides the highest per‑mole biocidal activity in the alkyltrimethylammonium bromide series, enabling lower use concentrations, reduced formulation cost, and minimized surfactant‑induced cytotoxicity [1][2]. However, users should verify endotoxin levels if the intended use involves live‑cell or in vivo applications.

Electrolyte-Tuned Micellar Solubilization

In sol‑gel silica synthesis, CTAB serves as a structure‑directing agent that yields the smallest particle sizes (toward the lower end of the 50–100 nm range) compared to TTAB and DTAB under identical synthetic conditions [1]. Procurement of CTAB for this application should prioritize consistent chain‑length purity (≥98% C16), as the presence of lower homologs (C14, C12) would broaden the particle size distribution and compromise batch‑to‑batch reproducibility [1].

Reverse Micellar Enzymology with Hydroxyethylated Derivatives

CTAB is widely employed in plant and microbial genomic DNA extraction protocols, where its ability to form insoluble complexes with polysaccharides and proteins while leaving nucleic acids in solution is critically dependent on the C16 chain length. Shorter‑chain homologs (TTAB, DTAB) fail to precipitate polysaccharides with comparable efficiency, leading to reduced DNA purity and yield [1]. When procuring CTAB for nucleic acid work, specifications should include DNase/RNase‑free certification and absorbance profile (A260/A280) to verify the absence of UV‑absorbing contaminants.

Application
Selection Property
Validation Focus
pH‑switchable protein complexation
pH‑tunable primary ammonium head group
pH‑dependent surface tension and protein binding
Kaolinite mineral flotation
Broad effective pH range (4–9)
Flotation recovery and zeta potential at target pH
Electrolyte‑tuned micellar solubilization
Electrolyte‑responsive micellar growth
Aggregation number increase with salt concentration
Reverse micellar enzymology
Hydroxyethyl head‑group modification
Lipase activity in w/o microemulsions
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